Cas no 93859-45-1 (Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]-)

Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]- structure
93859-45-1 structure
Product Name:Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]-
Numero CAS:93859-45-1
MF:C23H27N3
MW:345.480585336685
CID:807998
PubChem ID:3022744
Update Time:2025-04-19

Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]-
    • 2-[(4-amino-3-isopropylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
    • 4-[(4-aminophenyl)methyl]-2-[(4-amino-3-propan-2-ylphenyl)methyl]aniline
    • NS00039711
    • BENZENAMINE, 2-((4-AMINO-3-(1-METHYLETHYL)PHENYL)METHYL)-4-((4-AMINOPHENYL)METHYL)-
    • 4-((4-AMINOPHENYL)METHYL)-2-((4-AMINO-3-PROPAN-2-YLPHENYL)METHYL)ANILINE
    • 2-((4-AMINO-3-(1-METHYLETHYL)PHENYL)METHYL)-4-((4-AMINOPHENYL)METHYL)BENZENAMINE
    • 2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
    • EINECS 299-383-7
    • UNII-CPS5F8ECV6
    • DTXSID80239816
    • 93859-45-1
    • CPS5F8ECV6
    • Inchi: 1S/C23H27N3/c1-15(2)21-14-18(6-10-23(21)26)13-19-12-17(5-9-22(19)25)11-16-3-7-20(24)8-4-16/h3-10,12,14-15H,11,13,24-26H2,1-2H3
    • Chiave InChI: WJJZURJLCWMGEO-UHFFFAOYSA-N
    • Sorrisi: NC1=CC=C(C=C1C(C)C)CC1C(=CC=C(CC2C=CC(=CC=2)N)C=1)N

Proprietà calcolate

  • Massa esatta: 345.220498
  • Massa monoisotopica: 345.220498
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 416
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.1
  • XLogP3: 4.8

Proprietà sperimentali

  • Densità: 1.132
  • Punto di ebollizione: 557°Cat760mmHg
  • Punto di infiammabilità: 320.3°C
  • Indice di rifrazione: 1.653

Benzenamine,2-[[4-amino-3-(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)methyl]- Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd